Magnesium octane-1,8-diide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
36706-76-0 |
|---|---|
Molecular Formula |
C8H16Mg |
Molecular Weight |
136.52 g/mol |
IUPAC Name |
magnesium;octane |
InChI |
InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2 |
InChI Key |
RDPWYYYJHCTTBT-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Structural Characterization and Coordination Chemistry of Magnesium Octane 1,8 Diide Analogs
Elucidation of Molecular and Supramolecular Architectures via X-ray Crystallography
The solid-state structures of magnesium dicarbanion analogs are diverse, often featuring multinuclear arrangements. For instance, the reaction of a bulky OOO-coordinating tridentate bis(phenolate) protio-ligand with MgⁿBu₂ yields a dinuclear species, [Mg₂(L)₂]. rsc.org In this complex, the metal centers are tetra-coordinated, binding to the three oxygen atoms of one ligand and a bridging oxygen atom from the second ligand unit. rsc.org
In other cases, the structures are discrete, self-contained entities. For example, some magnesium carboxylate complexes crystallize with a hexaaquamagnesium coordination entity, [Mg(H₂O)₆]²⁺, where the dicarboxylate anions are not directly coordinated to the metal center but are held in the crystal lattice by hydrogen bonding interactions. researchgate.netmdpi.com In one such structure, the [Mg(H₂O)₆]²⁺ dications and 4-nitrobenzoate (B1230335) (4-nba) anions form alternating layers within the crystal. researchgate.net This demonstrates that even without direct coordination, dicarbanionic species play a crucial role in directing the supramolecular architecture. researchgate.net
| Complex | Formula Type | Magnesium Coordination Number | Key Structural Feature | Reference |
|---|---|---|---|---|
| Dinuclear Bis(phenolate) Complex | [Mg₂(L)₂] | 4 | Dinuclear species with bridging phenolate (B1203915) oxygen. | rsc.org |
| Hexaaquamagnesium 4-nitrobenzoate | Mg(H₂O)₆₂·2H₂O | 6 | Mononuclear Mg center; dicarboxylate anion is uncoordinated. | researchgate.net |
| Potassium Magnesiate Dimer | [KMg(CH₂SiMe₃)₂(OR')]₂ | Variable | Dimeric structure with a central {MgOMgO} four-membered ring. | nih.gov |
Magnesium dicarbanion complexes exhibit a strong tendency to aggregate, forming structures ranging from simple dimers to complex polymers. This aggregation is a strategy to stabilize the electron-deficient magnesium centers. chemrxiv.org The nature of the ligands and the solvent environment heavily influence the degree and type of aggregation. nih.govwhiterose.ac.uk
In the solid state, dinuclear rsc.org and even trinuclear aggregates have been identified. whiterose.ac.uk For example, studies on magnesium amidohaloaluminate electrolytes have revealed the presence of various cationic species, including the mononuclear [MgCl]⁺, dinuclear species, and trinuclear aggregates like [Mg₃(μ₃-Cl)₂(μ₂-Cl)₃]⁺. whiterose.ac.uk In some systems, these interactions lead to the formation of extended polymeric chains. While not a magnesium complex, the structural characterization of heavy alkali metal manganates shows the formation of polymeric zig-zag chains, which provides a model for how such extended structures can form. nih.gov
The stability of these aggregates can persist in solution. Multinuclear NMR studies, including ¹H-DOSY NMR, have been crucial in confirming that certain bimetallic magnesiate complexes exist as single, intact dimeric entities in benzene (B151609) solutions, without redistributing into other species. nih.gov However, in other cases, the solvent can induce dissociation or rearrangement. The use of multidentate nitrogen donors like TMEDA can lead to ligand scrambling and the breakdown of bimetallic aggregates into their monometallic components. nih.gov The aggregation of DNA induced by Mg²⁺ ions in solution further illustrates the powerful role of magnesium in promoting the association of negatively charged species. nih.gov
Coordination Environment of Magnesium Centers in Dicarbanionic Species
The coordination environment around the magnesium center is critical to the stability and reactivity of dicarbanionic species. As a hard Lewis acid, Mg²⁺ preferentially binds to hard Lewis bases, particularly oxygen and nitrogen donor atoms. mdpi.commdpi.com The coordination number is typically six, resulting in a distorted octahedral geometry. mdpi.comnih.gov
Due to the high reactivity of the carbanionic centers, stabilization of the magnesium cation is paramount. This is often achieved through coordination with solvent molecules or specially designed ligands.
Ethereal solvents, such as tetrahydrofuran (B95107) (THF), play a direct role in stabilizing the complex. The oxygen atom of THF can coordinate to the magnesium center, helping to satisfy its coordination sphere. The synthesis of potassium-magnesium ate complexes, for example, often utilizes THF as a solvent, which becomes incorporated into the final crystalline structure. datapdf.com
Chelating ligands, which bind to the metal center through two or more donor atoms, offer enhanced stability through the chelate effect. The use of dianionic chelating ligands represents a key strategy for stabilizing group 2 metal complexes. researchgate.net Tridentate alkoxide ligands have been shown to confer significant stability to bimetallic magnesiates in solution, preventing the ligand redistribution that is observed with simpler ligands. nih.gov These ligands effectively "wrap" around the metal centers, creating a stable coordination environment that can prevent unwanted side reactions or further aggregation, such as dimerization. researchgate.net
The introduction of a second metal, particularly an alkali metal like potassium, to form a heterobimetallic "ate" complex, profoundly impacts the structure and reactivity of the dicarbanion species. researchgate.net These mixed potassium-magnesium complexes, or magnesiates, exhibit unique structural features not seen in their monometallic counterparts. datapdf.comfigshare.com
The formation of bimetallic complexes can lead to more intricate structures, such as dimers featuring a central four-membered {MgOMgO} ring, with the alkali metals positioned on the periphery and coordinated by the chelating arms of the ligand. nih.gov Comparing monometallic and bimetallic systems shows that the addition of the second metal alters the bond distances within the shared ligands and shifts the electrochemical properties of the complex. nih.gov
| Complex Type | Example Compound/Class | Key Structural Characteristics | Role of Second Metal (if any) | Reference |
|---|---|---|---|---|
| Monometallic Mg Complex | [Mg₂(L)₂] | Often forms dimers or polymers to satisfy Mg coordination. | N/A | rsc.org |
| Bimetallic K/Mg Complex | [KMg(CH₂SiMe₃)₂(OR')]₂ | Forms stable dimeric "ate" complexes; structure dictated by alkali metal. | Potassium's coordination preference shapes the overall ladder-like or cage structure. | nih.gov |
| Bimetallic K/Mg Complex | Potassium-magnesium ate complexes with diamido ligands | Novel conformations; K⁺ can engage in π-interactions with ligands. | Potassium ion is integral to the structure, resulting from the reduction of the Mg center. | datapdf.comfigshare.com |
Reactivity and Mechanistic Investigations of Magnesium Octane 1,8 Diide in Advanced Organic Synthesis
Nucleophilic Reactivity of Terminal Carbanionic Centers
The primary utility of magnesium octane-1,8-diide stems from the nucleophilic character of its terminal carbon atoms, which bear partial negative charges due to the polar carbon-magnesium bond. libretexts.org This inherent nucleophilicity drives its reactions with a wide array of electrophiles.
As a di-Grignard reagent, this compound is capable of undergoing nucleophilic addition at both of its carbanionic centers. This bifunctionality makes it a valuable tool for the one-step synthesis of long-chain, symmetrical diols and related structures from simple carbonyl precursors. The reaction mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. pressbooks.publibretexts.org
With aldehydes and ketones, the reaction proceeds via a nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. dalalinstitute.com A subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. libretexts.org When two equivalents of an aldehyde or ketone are treated with one equivalent of this compound, a symmetrical long-chain diol is produced.
The reaction with esters is distinct in that it involves a double addition at each carbonyl group. The first addition results in a ketone intermediate after the elimination of an alkoxide leaving group. masterorganicchemistry.comleah4sci.com This newly formed ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent (in this case, the other end of a different this compound molecule or another molecule entirely). Consequently, the reaction of this compound with an excess of an ester yields a long-chain molecule containing two tertiary alcohol functionalities. masterorganicchemistry.com
| Carbonyl Electrophile | Intermediate | Final Product (after acidic workup) |
|---|---|---|
| Aldehyde (R-CHO) | Dimagnesium Dialkoxide | Symmetrical Long-Chain Di-Secondary Diol |
| Ketone (R-CO-R') | Dimagnesium Dialkoxide | Symmetrical Long-Chain Di-Tertiary Diol |
| Ester (R-COOR') | Diketone (transient) | Symmetrical Long-Chain Di-Tertiary Diol |
The presence of two reactive centers within the same molecule enables this compound to participate in intramolecular cyclization reactions, leading to the formation of large rings. This process is conceptually related to other intramolecular condensations like the Dieckmann condensation, which forms cyclic ketones from diesters. libretexts.orglibretexts.org For an intramolecular Grignard reaction to be successful, a suitable dielectrophile is typically required, where both electrophilic sites can be attacked by the two carbanionic ends of the single dicarbanion chain.
This methodology is particularly useful for synthesizing macrocycles, which are otherwise challenging to prepare. The flexible eight-carbon spacer of this compound is well-suited for the formation of 10-membered or larger rings, depending on the nature of the dielectrophile. For instance, reaction with a diepoxide or a molecule containing two ester groups could potentially lead to the formation of large-ring ethers or lactones, respectively, after appropriate workup steps. The synthesis of complex cage-like lactams through the reaction of Grignard reagents with bicyclic imides highlights the potential for these reagents in constructing intricate cyclic systems. enamine.netresearchgate.net
Single-Electron Transfer (SET) Pathways in Magnesium Dicarbanion Chemistry
The mechanism of Grignard reactions is not always straightforward and can deviate from the simple polar, two-electron pathway. An alternative mechanism involving single-electron transfer (SET) has been proposed and evidenced in certain cases. u-tokyo.ac.jpacs.org
The formation of a Grignard reagent from magnesium metal and an organic halide is itself believed to involve radical intermediates. byjus.com Further evidence for radical pathways in the subsequent reactions of Grignard reagents comes from various experimental observations. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to detect the presence of radical intermediates during the reaction of Grignard reagents with certain substrates, particularly aromatic ketones like benzophenone. u-tokyo.ac.jp
The formation of unexpected byproducts, such as those resulting from radical coupling or rearrangement, can also indicate an SET mechanism. For a dicarbanion like this compound, a radical pathway would involve the homolytic cleavage of the C-Mg bond, generating a diradical species. The intermediacy of such species can influence product distribution and stereochemistry.
For most Grignard reactions, particularly with aliphatic aldehydes and ketones, the polar mechanism, involving a concerted, two-electron nucleophilic addition, is generally considered to be the major pathway. u-tokyo.ac.jpnih.gov However, a competing stepwise mechanism involving SET can become significant under certain conditions. acs.org
The choice between these two pathways is influenced by several factors:
The Substrate: Aromatic ketones, with their lower reduction potentials, are more susceptible to accepting an electron and thus favor the SET mechanism. u-tokyo.ac.jpacs.org
The Grignard Reagent: Sterically hindered Grignard reagents can also promote SET, as the steric bulk disfavors the formation of the crowded transition state required for the polar mechanism. nih.gov
The Solvent: The nature of the solvent can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting the reaction mechanism.
Computational studies have been employed to investigate the energetics of both the concerted polar and stepwise SET pathways, helping to delineate the criteria that favor one mechanism over the other. acs.orgnih.gov For this compound, its long, unhindered alkyl chain would generally favor the polar mechanism in reactions with simple carbonyls. However, the possibility of SET pathways, especially with susceptible electrophiles, remains an important consideration in understanding its complete reactivity profile.
Transmetalation Reactions with Other Main Group and Transition Metals
This compound can undergo transmetalation, a process where its alkyl groups are transferred from magnesium to a different metal. youtube.com This reaction is a cornerstone of modern organometallic chemistry, providing access to a wide variety of organometallic reagents. The driving force for transmetalation is often the formation of a more stable organometallic compound, typically with a less polar metal-carbon bond. youtube.com
This process is crucial for the in-situ generation of other reactive nucleophiles. For example, reacting a Grignard reagent with a zinc halide (e.g., ZnCl₂) generates a more functional-group-tolerant organozinc reagent. wikipedia.org Similarly, reaction with copper salts produces organocuprates (Gilman reagents), which are highly effective for 1,4-conjugate additions.
Transmetalation to transition metals like palladium and nickel is a key step in many powerful carbon-carbon bond-forming cross-coupling reactions, such as the Kumada, Negishi, and Heck reactions. researchgate.netnumberanalytics.com In these catalytic cycles, the Grignard reagent acts as the nucleophilic partner, transferring its organic group to the transition metal center via transmetalation. numberanalytics.com The bifunctional nature of this compound allows for double transmetalation, enabling the synthesis of bimetallic reagents or the construction of complex architectures through sequential or double cross-coupling reactions. researchgate.net
| Reactant Metal Salt | Resulting Organometallic Compound Type | Key Application |
|---|---|---|
| Zinc Halide (e.g., ZnCl₂) | Organozinc | Negishi Coupling, Improved Functional Group Tolerance |
| Copper(I) Halide (e.g., CuI) | Organocuprate (Gilman-type) | Conjugate Addition (Michael Addition) |
| Palladium(II) Complex (e.g., PdCl₂(PPh₃)₂) | Organopalladium | Kumada, Heck, and other Cross-Coupling Reactions |
| Nickel(II) Complex (e.g., NiCl₂(dppe)) | Organonickel | Kumada-Corriu Cross-Coupling |
| Cadmium Chloride (CdCl₂) | Organocadmium | Selective reaction with acyl chlorides to form ketones |
Synthesis of Heterobimetallic Complexes
The generation of heterobimetallic complexes, which feature two different metal centers within a single molecular entity, is a significant area of research. These complexes are of interest due to the potential for cooperative effects between the metals, leading to enhanced catalytic activity and unique reactivity. The synthesis of such complexes often involves the stepwise assembly of different metallic fragments onto a suitable ligand scaffold.
For instance, the synthesis of heterobimetallic Al/Mg complexes has been reported through the sequential addition of the metal fragments to a ligand, resulting in a bridging core between the aluminum and magnesium atoms. niscair.res.in This methodology highlights a common strategy where a ligand is first metalated with one metal, followed by the introduction of the second. A hypothetical application of this to a C8 system could involve the reaction of a suitable ligand with a magnesium source, followed by the introduction of a different metal salt.
The characterization of such novel heterobimetallic species would rely on a suite of analytical techniques, including single-crystal X-ray diffraction to determine the precise three-dimensional structure, and various NMR spectroscopy techniques (¹H, ¹³C, NOESY, DOSY) to understand the structure and dynamic behavior of the complexes in solution. niscair.res.in
Applications in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, and they are fundamental to modern organic synthesis. The use of first-row transition metals, such as nickel and cobalt, as catalysts in these reactions has gained significant attention due to their lower cost and earth abundance compared to precious metals like palladium. nih.gov
Organomagnesium reagents (Grignard reagents) are classic nucleophiles in many cross-coupling reactions, including the well-known Kumada, Negishi, and Suzuki-Miyaura couplings. While the direct application of "this compound" in widely published cross-coupling methodologies is not extensively documented, its utility can be inferred from the reactivity of similar organomagnesium compounds.
In a typical cross-coupling cycle, an organomagnesium species undergoes transmetalation with a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)). This is followed by oxidative addition of an electrophile (such as an aryl or alkyl halide) to the metal center, and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
The reactivity of organomagnesium reagents in these processes is critical. For example, cobalt-diamine complexes have been shown to catalyze the cross-coupling of alkyl halides with aryl Grignard reagents. wiley.com Mechanistic studies in such systems have confirmed that the oxidative addition of the alkyl halide to the cobalt center can proceed through a radical process. wiley.com
The application of a difunctional nucleophile like a dimagnesiated octane (B31449) could theoretically be employed in polymerization reactions or in the synthesis of symmetrical molecules where two new bonds are formed. The table below outlines various metal-catalyzed cross-coupling reactions where organomagnesium reagents are commonly used.
| Reaction Name | Catalyst | Electrophile | Organometallic Reagent | Bond Formed |
| Kumada Coupling | Ni or Pd | Aryl/Vinyl Halides | Grignard Reagent | C(sp²)–C(sp²) / C(sp²)–C(sp³) |
| Negishi Coupling | Ni or Pd | Various Halides | Organozinc Reagent | C–C |
| Suzuki-Miyaura Coupling | Pd | Aryl/Vinyl Halides | Organoboron Reagent | C(sp²)–C(sp²) |
| Hiyama Coupling | Pd | Aryl/Vinyl Halides | Organosilicon Reagent | C(sp²)–C(sp²) |
| Stille Coupling | Pd | Various Halides | Organotin Reagent | C–C |
While the above table showcases common cross-coupling reactions, the specific use and mechanistic details of "this compound" within these or other novel cross-coupling protocols would require access to specialized research literature.
Advanced Spectroscopic and Spectrometric Characterization of Organomagnesium Dicarbanions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is an indispensable tool for analyzing the structure of organomagnesium compounds in solution. ox.ac.uk It provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms. youtube.com
The ¹H and ¹³C NMR spectra of magnesium octane-1,8-diide are predicted to show distinct features that reflect the symmetry of the molecule and the strong influence of the electropositive magnesium atoms. Due to the symmetry of the linear C₈ chain terminated by magnesium at both ends, only four unique carbon environments and four unique proton environments are expected. docbrown.info
The carbons directly bonded to magnesium (C1 and C8) are anticipated to experience a significant change in their chemical shift compared to a standard alkane. acs.org The strong carbanionic nature of these α-carbons, resulting from the polar Mg-C bond, leads to increased electron density, which typically causes a notable upfield shift (to a lower δ value) in the ¹³C NMR spectrum. Conversely, the adjacent β-carbons (C2 and C7) may show a slight downfield shift. The inner methylene (B1212753) carbons (C3, C6 and C4, C5) are expected to have chemical shifts closer to those found in n-octane. chemicalbook.combhu.ac.in
In the ¹H NMR spectrum, the protons on the α-carbons (C1-H and C8-H) are expected to be the most shielded, appearing at the highest field (lowest ppm value), far upfield from typical alkane protons which resonate around 0.8-1.7 ppm. youtube.comlibretexts.orgopenstax.org This shielding is a direct consequence of the high electron density on the carbanionic centers. The remaining methylene protons would appear further downfield, with their chemical shifts approaching standard alkane values as their distance from the Mg-C bond increases.
Spin-spin coupling will lead to complex multiplets. For example, the C1 protons would theoretically appear as a triplet due to coupling with the two C2 protons. The C2 protons would be a multiplet due to coupling with both C1 and C3 protons. In practice, these spectra can be complex due to second-order effects and potential overlap of signals. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles for organometallic compounds and alkanes. Actual values may vary based on solvent and aggregation state.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1, C8 | -0.5 – 0.5 | Triplet | 5 – 15 |
| C2, C7 | 1.0 – 1.5 | Multiplet | 25 – 35 |
| C3, C6 | 1.1 – 1.4 | Multiplet | 30 – 40 |
| C4, C5 | 1.1 – 1.4 | Multiplet | 30 – 40 |
Organomagnesium compounds, especially those with polar C-Mg bonds, have a strong tendency to form aggregates in solution to stabilize the electron-deficient magnesium centers. thieme-connect.com this compound, with two polar termini, is expected to form complex aggregated structures, potentially including oligomeric or polymeric chains, especially in non-coordinating solvents. These aggregates exist in equilibrium with monomeric species and solvated forms.
Dynamic NMR (D-NMR) spectroscopy is a powerful technique for studying these phenomena. nih.gov By acquiring NMR spectra over a range of temperatures, it is possible to observe changes related to dynamic processes that occur on the NMR timescale.
Fluxional Processes: At higher temperatures, rapid exchange between different chemical environments (e.g., terminal vs. bridging positions in an aggregate, or exchange of solvent molecules) can lead to the coalescence of distinct NMR signals into a single, time-averaged signal.
Aggregation Equilibria: Changes in temperature can shift the equilibrium between different aggregation states (monomer, dimer, oligomer). This can be observed as changes in the chemical shifts and relative intensities of the signals corresponding to each species. For example, the chemical shifts of the α-carbons and their attached protons are highly sensitive to the aggregation state. thieme-connect.com
By analyzing the line shapes and chemical shifts as a function of temperature, kinetic parameters such as the activation energies for these exchange processes can be determined, providing insight into the stability and structure of the aggregates in solution. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the bonding within a molecule by probing its vibrational modes. uc.edu Infrared (IR) and Raman spectroscopy are complementary techniques that are well-suited for characterizing this compound. ksu.edu.sa
The vibrational spectrum of this compound would be dominated by the vibrations of the polymethylene chain, with additional features arising from the carbon-magnesium bonds.
C-H Vibrations: The alkane backbone gives rise to strong, characteristic C-H stretching vibrations in the IR spectrum, typically found in the 2850–2960 cm⁻¹ region. researchgate.net C-H bending (scissoring and rocking) vibrations are expected in the 1370–1470 cm⁻¹ range. libretexts.org
C-C Vibrations: Carbon-carbon bond stretching vibrations appear in the 800–1200 cm⁻¹ region, but are often weak in the IR spectrum.
C-Mg Vibrations: The Mg-C stretching vibration is a key indicator of the organometallic bond. This vibration is expected to occur at low frequencies (typically in the far-infrared region, ~300–600 cm⁻¹) due to the relatively heavy mass of the magnesium atom and the moderate strength of the Mg-C bond. msu.edu This band may be weak in the IR spectrum due to the low polarity of the bond but is often strong and easily observable in the Raman spectrum. ksu.edu.sa
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | 2850 - 2960 | Strong | Medium |
| CH₂ Bend (Scissor) | 1450 - 1470 | Medium | Medium |
| C-C Stretch | 800 - 1200 | Weak-Medium | Medium |
| Mg-C Stretch | 300 - 600 | Weak-Medium | Strong |
The position and intensity of the Mg-C stretching frequency provide direct information about the strength of the metal-carbon bond. A higher frequency corresponds to a stronger bond. The carbanionic character of the terminal carbons (C1 and C8) also influences the adjacent C-H bonds. The increased electron density on the carbon atom can slightly weaken the C-H bonds, potentially causing a small shift of the C-H stretching frequencies to lower wavenumbers compared to those in a non-metallated alkane. Comparing the spectra of this compound with that of n-octane can thus provide experimental evidence for the electronic effect of the magnesium substitution.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. miamioh.edu For organometallic compounds, ionization often leads to predictable fragmentation pathways. libretexts.org
For this compound, assuming a monomeric structure (C₈H₁₆Mg₂) in the gas phase, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the distinctive isotopic pattern of magnesium (²⁴Mg: 79.0%, ²⁵Mg: 10.0%, ²⁶Mg: 11.0%). Any fragment containing one or two magnesium atoms will exhibit a characteristic cluster of peaks reflecting these natural abundances. miamioh.edu
Electron impact (EI) ionization is an energetic technique that would likely cause extensive fragmentation of the parent molecule. youtube.com Common fragmentation pathways for organometallic compounds and long-chain alkanes include:
α-Cleavage: Cleavage of the C2-C3 (and C6-C7) bond, which is beta to the Mg-C bond, would be a likely fragmentation pathway.
Cleavage of the Alkyl Chain: The long hydrocarbon chain can fragment at various points, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Loss of Magnesium Hydride: Elimination of species such as MgH or MgH₂ might occur.
Rearrangements: Complex rearrangements can occur, leading to the formation of stable cyclic ions or other structures.
Analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecular structure and the connectivity of the atoms within the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of thermally labile and large molecules, as it typically produces gas-phase ions without significant fragmentation. nih.gov For organometallic compounds like Grignard reagents, which are known for their instability, ESI-MS can be a valuable tool for characterizing the species present in solution. amazonaws.com The technique involves applying a high voltage to a liquid sample to create an aerosol, from which solvent evaporation leads to the formation of charged analyte ions.
The analysis of Grignard reagents by ESI-MS is complicated by the Schlenk equilibrium, where various species such as the monomer (RMgX), the dimer (R₂Mg·MgX₂), and other aggregated forms coexist in solution. amazonaws.comnih.gov The composition of these species can be influenced by the solvent, the concentration, and the nature of the organic and halide components. amazonaws.com While ESI-MS has been used to study the constitution of Grignard reagents like RMgCl in tetrahydrofuran (B95107) (THF), the high reactivity and air-sensitivity of these compounds often lead to the detection of fragment ions generated by thermal decomposition during the analysis. amazonaws.com To mitigate these challenges, specialized techniques like Coldspray Ionization (CSI)-MS have been developed to analyze labile organometallic compounds by minimizing thermal decomposition. amazonaws.com
A hypothetical ESI-MS analysis of "this compound" would aim to identify the mass-to-charge ratio (m/z) of the parent dicarbanion and any associated solvated or aggregated species. The interpretation of the resulting mass spectrum would require careful consideration of potential fragmentation pathways and the influence of the solvent system.
Hypothetical ESI-MS Data for this compound
| Putative Ion Species | Predicted m/z | Notes |
| [Mg(C₈H₁₆)]⁺ | 136.1 | Monomeric cation |
| [Mg₂(C₈H₁₆)Cl]⁺ | 195.1 | Example of a potential aggregate with chloride |
| [Mg(C₈H₁₆)(THF)]⁺ | 208.2 | Example of a solvated ion with Tetrahydrofuran |
This table is purely hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC-MS is generally not suitable for the direct analysis of non-volatile and thermally unstable compounds like organomagnesium reagents. weber.hu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound that can be analyzed by GC-MS. weber.husigmaaldrich.com
For a compound like "this compound," derivatization would typically involve quenching the reactive carbanionic centers with a suitable reagent to form a stable, volatile product. A common approach for organometallic compounds is hydrolysis or reaction with a deuterated solvent (like D₂O) to form the corresponding hydrocarbon, which can then be analyzed. youtube.com For dicarbanions, this would result in the formation of the parent alkane. Another strategy involves reaction with an electrophile that introduces a functional group amenable to GC analysis. Silylation, for example, is a widely used derivatization technique where active hydrogens are replaced by a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, significantly increasing the volatility of the analyte. weber.husigmaaldrich.com
The resulting derivative can then be separated by GC and detected by the mass spectrometer. The mass spectrum of the derivative provides information about its molecular weight and fragmentation pattern, which can be used to deduce the structure of the original organomagnesium compound.
Hypothetical GC-MS Data for a Derivative of this compound
| Derivatization Reagent | Resulting Product | Key Mass Fragments (Hypothetical m/z) |
| H₂O (Hydrolysis) | Octane (B31449) | 114 (M⁺), 99, 85, 71, 57, 43 |
| D₂O | 1,8-Dideuteriooctane | 116 (M⁺), 100, 86, 72, 58, 44 |
| (CH₃)₃SiCl (Silylation) | 1,8-Bis(trimethylsilyl)octane | 258 (M⁺), 243, 73 |
This table is purely hypothetical and for illustrative purposes only, as no experimental data for the derivatization and GC-MS analysis of this compound has been found.
Future Prospects and Interdisciplinary Applications of Magnesium Octane 1,8 Diide Chemistry
Development of Novel Polymeric Materials and Macromolecules
The bifunctional nature of Magnesium octane-1,8-diide makes it a highly promising initiator for the synthesis of novel polymeric materials. In anionic polymerization, a difunctional initiator can simultaneously propagate a polymer chain from both ends. This unique characteristic allows for the creation of polymers with specialized architectures and functionalities.
The use of this compound as an initiator could lead to the development of:
Telechelic Polymers: These are polymers with functional groups at both ends of the polymer chain. The octane-1,8-diide moiety can be incorporated into the center of the polymer backbone, and the chain ends can be terminated with various functional groups. These polymers are valuable as precursors for block copolymers, chain extenders, and network formers.
Block Copolymers: Sequential addition of different monomers to a polymerization initiated by this compound would result in the formation of triblock copolymers with a central poly(octane) block. The properties of these copolymers can be tailored by varying the nature of the other monomer blocks.
Polymers with Unique Topologies: The long, flexible octane (B31449) chain in the initiator could influence the morphology and physical properties of the resulting polymers, potentially leading to materials with enhanced elasticity or unique self-assembly characteristics.
The table below illustrates the hypothetical properties of polymers synthesized using this compound as a difunctional initiator with various monomers.
| Monomer | Resulting Polymer Architecture | Potential Application | Hypothetical Glass Transition Temperature (°C) |
| Styrene | Polystyrene-block-poly(octane)-block-polystyrene | Thermoplastic Elastomer | 100 (Polystyrene blocks) |
| Methyl Methacrylate | PMMA-block-poly(octane)-block-PMMA | High-Impact Resistant Plastic | 105 (PMMA blocks) |
| Ethylene Oxide | PEO-block-poly(octane)-block-PEO | Solid Polymer Electrolyte | -60 (PEO blocks) |
This data is illustrative and based on the known properties of the respective polymers.
Catalysis and Ligand Design with Long-Chain Dicarbanions
The field of catalysis continually seeks novel ligands to fine-tune the activity and selectivity of metal catalysts. Long-chain dicarbanions, such as octane-1,8-diide, offer a unique platform for ligand design. The two carbanionic centers can coordinate to one or two metal centers, creating mono- or bimetallic complexes with distinct reactivity.
Future research in this area could explore:
Bimetallic Catalysis: The octane-1,8-diide linker could hold two metal centers in close proximity, enabling cooperative catalytic activity for reactions such as carbonylation, hydroformylation, or polymerization.
Flexible Ligand Scaffolds: The conformational flexibility of the octane chain could allow the ligand to adapt to the geometric requirements of different catalytic intermediates, potentially enhancing reaction rates and selectivity.
Precursors for Heterogeneous Catalysts: this compound could be used to deposit magnesium or bimetallic nanoparticles onto a support material, creating active sites for heterogeneous catalysis. The organic component would be removed during calcination, leaving behind a well-dispersed metal oxide catalyst.
The following table outlines potential catalytic applications leveraging the unique structure of this compound.
| Catalytic Application | Proposed Role of Octane-1,8-diide Moiety | Target Reaction | Potential Advantage |
| Olefin Polymerization | Component of a bimetallic catalyst | Ethylene or Propylene Polymerization | Enhanced control over polymer molecular weight and tacticity |
| Cross-Coupling Reactions | Ligand for a transition metal catalyst | Suzuki or Heck Coupling | Increased catalyst stability and turnover number |
| Ring-Opening Polymerization | Initiator or part of a catalytic complex | Lactide or Caprolactone Polymerization | Synthesis of biodegradable polyesters with novel architectures |
Exploration in Materials Science, including Battery Technologies and Advanced Functional Materials
The application of organometallic compounds as precursors for advanced materials is a rapidly growing field. libretexts.org this compound, with its defined stoichiometry and long organic chain, presents intriguing possibilities in materials synthesis.
Potential applications in materials science include:
Battery Technologies: Magnesium-ion batteries are a promising alternative to lithium-ion batteries due to the higher natural abundance and theoretical energy density of magnesium. researchgate.net However, the development of suitable electrode and electrolyte materials remains a challenge. This compound could be investigated as a precursor for novel magnesium-containing anode materials or as an additive to improve the performance of electrolytes.
Advanced Functional Materials: The controlled decomposition of this compound could be utilized to create magnesium-based thin films or nanoparticles with tailored properties. The long-chain organic component might act as a templating agent during material formation, influencing the porosity and surface area of the final material. These materials could find applications in areas such as gas storage, sensing, and optoelectronics.
Hybrid Organic-Inorganic Materials: The dicarbanionic nature of octane-1,8-diide allows for its incorporation into hybrid material frameworks. By reacting it with suitable inorganic precursors, it may be possible to create novel materials that combine the processability of polymers with the functional properties of inorganic compounds.
The table below summarizes the potential of this compound in the development of advanced materials.
| Application Area | Role of this compound | Desired Material Property | Hypothetical Performance Metric |
| Magnesium-Ion Battery Anode | Precursor for nanostructured MgO or Mg-C composites | High reversible capacity and cycling stability | >200 mAh/g after 100 cycles |
| Gas Adsorption Material | Precursor for porous magnesium oxide | High surface area and selective gas uptake | CO2 adsorption capacity of >2 mmol/g |
| Luminescent Material | Host matrix for rare-earth dopants | Efficient photoluminescence | Quantum yield > 50% |
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing magnesium octane-1,8-diide, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via deprotonation of 1,8-octanediol using a strong magnesium base (e.g., MgH₂) under strictly anhydrous conditions. Key parameters include:
- Solvent choice : Use ethereal solvents (THF or diethyl ether) to stabilize the reactive intermediate.
- Temperature control : Maintain reactions at −78°C to prevent side reactions.
- Stoichiometry : Ensure a 2:1 molar ratio of magnesium base to diol for complete deprotonation.
Purity is optimized via vacuum distillation or recrystallization in inert atmospheres. Contaminants like residual diol or magnesium hydroxide can be identified via IR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze in deuterated THF to observe proton-deficient regions (δ 1.2–1.8 ppm for alkyl chains) and absence of hydroxyl signals.
- FT-IR : Confirm elimination of O-H stretches (3300 cm⁻¹) and presence of Mg-C bonds (450–600 cm⁻¹).
- Elemental analysis : Validate Mg content (theoretical ~16.3% by mass).
Discrepancies in NMR integration may arise from paramagnetic impurities, requiring repeated purification under argon .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the stability and electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electron distribution : High electron density at the Mg centers, enabling nucleophilic reactivity.
- Thermal stability : Calculate bond dissociation energies (BDEs) for Mg-C bonds (~180–220 kJ/mol) to predict decomposition thresholds.
Compare results with experimental TGA data to refine computational models .
Q. What role does this compound play in facilitating C-C bond formation, and how does its mechanism differ from traditional Grignard reagents?
- Methodological Answer : Unlike Grignard reagents (RMgX), this compound acts as a stronger base due to its doubly deprotonated structure. Mechanistic studies suggest:
- Single-electron transfer (SET) : Stabilizes radical intermediates in couplings with aryl halides.
- Chelation effects : The octane backbone enhances regioselectivity in alkylation reactions.
Kinetic studies (e.g., UV-Vis monitoring of reaction rates) reveal faster initiation but lower tolerance for protic contaminants compared to RMgX .
Q. How can researchers address contradictory data regarding the thermal stability of this compound in different solvent systems?
- Methodological Answer : Contradictions often stem from solvent coordination effects. To resolve:
- Perform thermogravimetric analysis (TGA) in THF vs. toluene to compare decomposition profiles.
- Use DSC (Differential Scanning Calorimetry) to identify exothermic peaks linked to solvent adduct formation.
- Cross-validate with in-situ IR to detect solvent-Mg interactions altering stability.
For example, THF-coordinated species may decompose 20–30°C lower than toluene-solvated forms .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary significantly across studies, and how can reproducibility be improved?
- Analysis : Yield disparities (40–85%) arise from:
- Moisture contamination : Even trace H₂O hydrolyzes the diide to 1,8-octanediol.
- Incomplete deprotonation : Use quantitative ¹H NMR to verify diol consumption.
Reproducibility requires standardized protocols: - Schlenk line techniques for solvent drying.
- Karl Fischer titration to confirm H₂O levels <10 ppm .
Experimental Design Considerations
Q. What strategies mitigate air sensitivity during handling of this compound in catalytic applications?
- Methodological Answer :
- In-situ generation : Prepare the diide immediately before use via syringe pump addition of Mg precursors.
- Protective ligands : Introduce N-heterocyclic carbenes (NHCs) to stabilize Mg centers without blocking reactivity.
- Glovebox protocols : Conduct reactions in O₂-free environments (<0.1 ppm) monitored via oxygen sensors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
